N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide
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Overview
Description
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, linked to a hexyl chain and a phenylethanediamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the oxidation of 1,2-benzisothiazole with suitable oxidizing agents such as hydrogen peroxide or peracids. The resulting 1,1-dioxido-1,2-benzisothiazole is then reacted with a hexyl halide under basic conditions to form the hexyl ether derivative. Finally, the hexyl ether is coupled with phenylethanediamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the oxidation and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce the corresponding benzisothiazole without the dioxido groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzisothiazole moiety may interact with enzymes or receptors, leading to changes in cellular processes. The hexyl chain and phenylethanediamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-1,2-benzisothiazol-3-yl)ethane-1,2-diamine
- (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetonitrile
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
Uniqueness
N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N’-phenylethanediamide stands out due to its unique combination of a benzisothiazole moiety with a hexyl chain and phenylethanediamide group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[6-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]hexyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19(20(26)23-16-10-4-3-5-11-16)22-14-8-1-2-9-15-29-21-17-12-6-7-13-18(17)30(27,28)24-21/h3-7,10-13H,1-2,8-9,14-15H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQCEWDVWKMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCCCCCOC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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